
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate is an organic compound with the molecular formula C10H12ClNO4S It is a derivative of benzoic acid and contains both chlorosulfonyl and dimethylamino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate typically involves the chlorosulfonation of methyl 3-(dimethylamino)benzoate. The reaction is carried out by treating methyl 3-(dimethylamino)benzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl 3-(dimethylamino)benzoate
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the chlorosulfonation process. The use of automated systems can also enhance the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The dimethylamino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Sulfonyl Derivatives: Formed by reduction of the chlorosulfonyl group.
Nitro Derivatives: Formed by oxidation of the dimethylamino group.
科学的研究の応用
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
作用機序
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of the chlorosulfonyl group, which can react with nucleophiles in biological systems. The dimethylamino group can also participate in interactions with biological targets, such as enzymes and receptors, influencing their activity and function.
類似化合物との比較
Similar Compounds
Methyl 3-(dimethylamino)benzoate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 3-(chloromethyl)benzoate: Contains a chloromethyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
Methyl 4-(dimethylamino)benzoate: The position of the dimethylamino group is different, affecting its chemical properties and reactivity.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate is unique due to the presence of both chlorosulfonyl and dimethylamino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research and industry.
特性
分子式 |
C10H12ClNO4S |
|---|---|
分子量 |
277.73 g/mol |
IUPAC名 |
methyl 3-chlorosulfonyl-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(2)8-5-4-7(10(13)16-3)6-9(8)17(11,14)15/h4-6H,1-3H3 |
InChIキー |
JLWFZRDSEMIRJO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


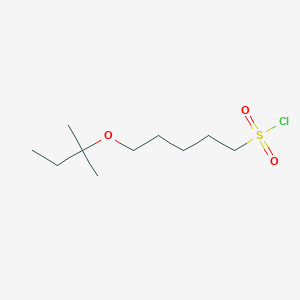
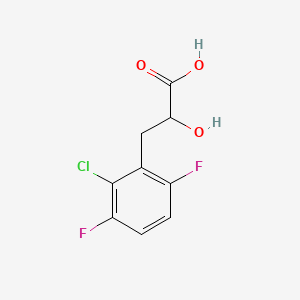
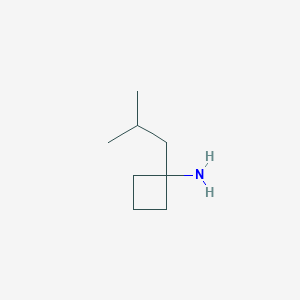
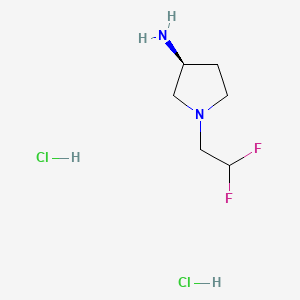
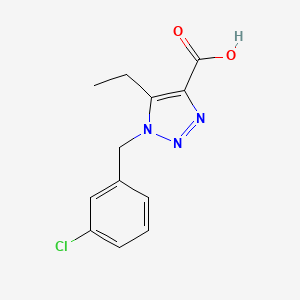
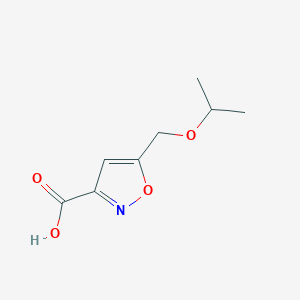
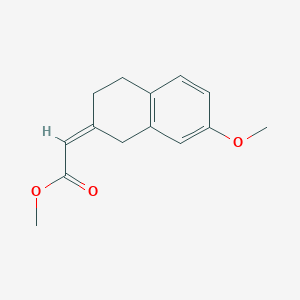
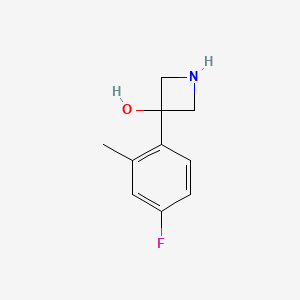
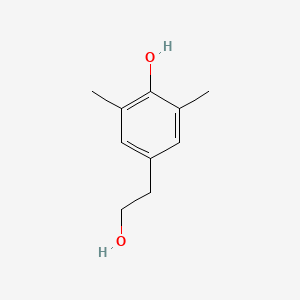
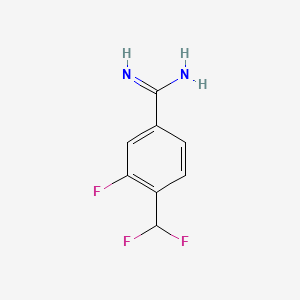

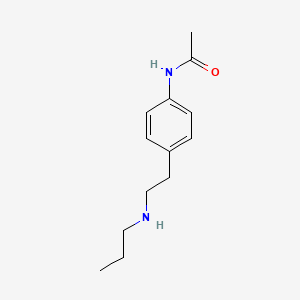
![tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13622031.png)

